3-Methylbenzenesulfonamide
Overview
Description
3-Methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their various biological activities and have been extensively studied for their potential therapeutic applications. Although the provided papers do not directly discuss 3-Methylbenzenesulfonamide, they do provide insights into the structural and chemical properties of related sulfonamide compounds, which can be extrapolated to understand 3-Methylbenzenesulfonamide.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. For instance, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Similarly, other sulfonamide derivatives were synthesized by reacting different amines with substituted benzenesulfonyl chlorides in the presence of a base . These methods could potentially be applied to synthesize 3-Methylbenzenesulfonamide by using the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using FT-IR, NMR, and X-ray single crystal techniques . Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular structure, as seen in the studies of nitrobenzenesulfonamide and other sulfonamide derivatives . These techniques could be employed to analyze the molecular structure of 3-Methylbenzenesulfonamide.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions of 3-Methylbenzenesulfonamide, but they do discuss the reactivity of similar sulfonamide derivatives. For example, the aminohalogenation reaction was used to synthesize a novel sulfonamide compound , and sulfonamide derivatives have been shown to inhibit enzymes such as acetylcholinesterase and lipoxygenase . These reactions highlight the chemical versatility of sulfonamide compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be deduced from their molecular structure and functional groups. The papers describe the use of DFT calculations to predict properties such as vibrational frequencies, NMR chemical shifts, and absorption wavelengths . Additionally, the electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, provide insights into the reactivity and stability of the molecules . These properties are crucial for understanding the behavior of sulfonamide compounds, including 3-Methylbenzenesulfonamide, in different environments.
Scientific Research Applications
Antibacterial and Anti-Inflammatory Potential
3-Methylbenzenesulfonamide derivatives have shown promising antibacterial properties. A study synthesized new sulfonamides bearing a 1,4-benzodioxin ring, demonstrating good inhibitory activity against various Gram-positive and Gram-negative bacterial strains. Additionally, these compounds displayed inhibition against the lipoxygenase enzyme, suggesting potential for treating inflammatory diseases (Abbasi et al., 2017).
Structural and Molecular Analysis
Research has focused on the molecular structure of 3-Methylbenzenesulfonamide compounds. For instance, studies involving crystallography and spectroscopy have provided insights into their structural characteristics, aiding in the development of new pharmaceuticals (Mague et al., 2014).
Anticancer and DNA Interaction
Certain 3-Methylbenzenesulfonamide derivatives have shown potential in cancer research. Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding and cleavage capabilities, genotoxicity, and anticancer activity. These complexes exhibit significant antiproliferative activity in various cancer cell models (González-Álvarez et al., 2013).
HIV-1 Inhibition
Research has also explored the potential of 3-Methylbenzenesulfonamide derivatives in HIV treatment. Synthesized compounds have been evaluated for their in vitro anti-HIV-1 activity, with some showing promising results (Brzozowski & Sa̧czewski, 2007).
Computational and Theoretical Studies
Computational studies on 3-Methylbenzenesulfonamide molecules have provided insights into their structural and electronic properties. These studies include density functional theory calculations, investigating interactions with proteins, and assessing molecular dynamics (Murthy et al., 2018).
Synthesis and Characterization
Efforts in synthesizing and characterizing new 3-Methylbenzenesulfonamide derivatives are ongoing. These compounds are being explored for various pharmacological and therapeutic applications, guided by spectroscopic analysis and structural elucidation (De-ju, 2015).
Future Directions
The future directions of 3-Methylbenzenesulfonamide and other sulfonamides involve further exploration of their antibacterial properties and potential applications in treating various diseases . Additionally, the synthesis of new sulfonamide compounds for antibacterial activities is an active area of research .
properties
IUPAC Name |
3-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZINPVISUVPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172417 | |
Record name | m-Toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzenesulfonamide | |
CAS RN |
1899-94-1 | |
Record name | 3-Methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1899-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Toluenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-TOLUENESULPHONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2228F53M9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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